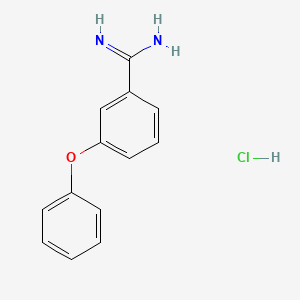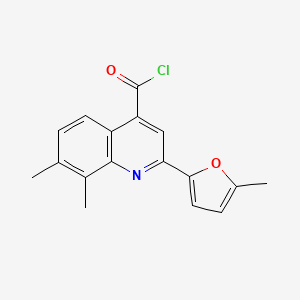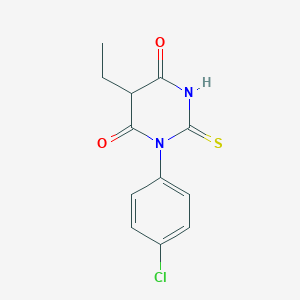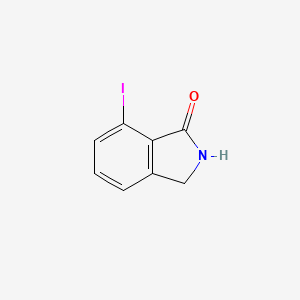
(5-Nitrofuran-2-yl)methanamine hydrochloride
概要
説明
(5-Nitrofuran-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C5H7ClN2O3 and a molecular weight of 178.57 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound, and is known for its applications in scientific research, particularly in chemistry, biology, and medicine.
作用機序
Target of Action
(5-Nitrofuran-2-yl)methanamine hydrochloride, a member of the nitrofuran class of synthetic molecules, primarily targets bacterial cells . Nitrofurans have been shown to be effective against a variety of bacterial infections, including urinary tract infections, bacterial diarrhea, and Helicobacter pylori infections .
Biochemical Pathways
The activated nitrofuran compounds interact with bacterial cells, leading to a series of biochemical reactions that ultimately inhibit bacterial growth
Pharmacokinetics
Like other nitrofuran compounds, it is likely to be well-absorbed and distributed throughout the body, metabolized to its active form, and excreted via the kidneys
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the disruption of bacterial cell functions, leading to cell death . In addition, some nitrofuran derivatives have been shown to inhibit the growth of Candida albicans, particularly drug-resistant clinical strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of certain solvents . Furthermore, factors such as pH, temperature, and the presence of other substances can also influence the compound’s action and stability .
生化学分析
Biochemical Properties
(5-Nitrofuran-2-yl)methanamine hydrochloride plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been observed to interact with dihydropteroate synthase, an enzyme involved in folate synthesis, by occupying the binding pockets of p-amino benzoic acid. This interaction inhibits the enzyme’s activity, leading to antimicrobial effects . Additionally, this compound has shown interactions with other biomolecules, such as nucleic acids, which may contribute to its antimicrobial properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. Studies have shown that this compound can inhibit the growth of bacterial cells by interfering with their metabolic processes and DNA replication . In eukaryotic cells, this compound has been observed to induce oxidative stress, leading to changes in cellular metabolism and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes, such as dihydropteroate synthase, inhibiting their activity and preventing the synthesis of essential biomolecules . Additionally, this compound can interact with DNA, causing structural changes that inhibit replication and transcription. These interactions result in the antimicrobial and cytotoxic effects observed in various studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under normal storage conditions, with minimal degradation over time . Long-term studies have indicated that this compound can cause sustained inhibition of bacterial growth and persistent changes in cellular metabolism in eukaryotic cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has demonstrated effective antimicrobial activity with minimal toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as dihydropteroate synthase. This interaction disrupts the folate synthesis pathway, leading to a decrease in the production of essential biomolecules required for cell growth and division . Additionally, this compound can affect metabolic flux and metabolite levels, further contributing to its antimicrobial properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can accumulate in bacterial cells, leading to its antimicrobial effects . In eukaryotic cells, this compound is distributed to various cellular compartments, where it exerts its cytotoxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with enzymes and DNA . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in disrupting cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the nitration of furan followed by amination. The general steps involve:
Nitration of Furan: Furan is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.
Amination: The 5-nitrofuran is then subjected to amination using an appropriate amine source, such as methylamine, under controlled conditions to yield (5-nitrofuran-2-yl)methanamine.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of (5-nitrofuran-2-yl)methanamine hydrochloride involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.
化学反応の分析
(5-Nitrofuran-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different amines.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the nitro group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines are used, with reaction conditions varying based on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized products.
Reduction Products: Amines, including secondary and tertiary amines.
Substitution Products: Various substituted furans and amines.
科学的研究の応用
(5-Nitrofuran-2-yl)methanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in biological studies to investigate the effects of nitrofuran derivatives on various biological systems.
Industry: The compound is used in the chemical industry for the production of various chemicals and materials.
類似化合物との比較
(5-Nitrofuran-2-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
Furan-2-ylmethanamine Hydrochloride: Similar structure but lacks the nitro group.
5-Nitrofuran-2-carboxylic Acid: Contains a carboxylic acid group instead of the amine group.
2-Nitrofuran-5-ylmethanamine Hydrochloride: Different position of the nitro group on the furan ring.
Uniqueness: The presence of the nitro group at the 5-position of the furan ring makes this compound unique compared to other similar compounds. This structural feature influences its reactivity and biological activity, making it a valuable compound in various applications.
特性
IUPAC Name |
(5-nitrofuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAALQEAIGGQPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39221-63-1 | |
| Record name | (5-nitrofuran-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)


![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)


![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)



